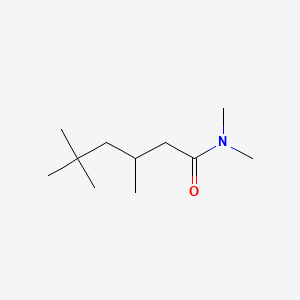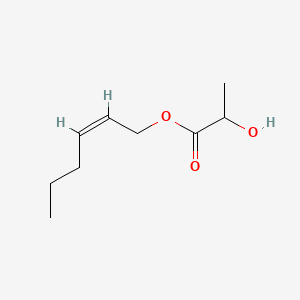
2H-Pyrrole, 3,4-dihydro-5-(4-phenylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrole, 3,4-dihydro-5-(4-phenylbutyl)-: is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride.
Metal-Catalyzed Conversion: A selective and atom-economic method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles using a stable manganese complex.
Industrial Production Methods: Industrial production methods for 2H-Pyrrole, 3,4-dihydro-5-(4-phenylbutyl)- typically involve large-scale synthesis using the Paal-Knorr method due to its operational simplicity and high yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic substitution, can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Formation of 3,4-dihydro-2H-pyrrole derivatives.
Substitution: Formation of N-substituted pyrroles.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine:
- Explored for its use in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry:
- Utilized in the production of polymers and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-5-(4-phenylbutyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
2H-Pyran, 3,4-dihydro-: Similar in structure but contains an oxygen atom instead of nitrogen.
5-Phenyl-3,4-dihydro-2H-pyrrole: Similar structure with a phenyl group at the 5-position.
5-Methoxy-3,4-dihydro-2H-pyrrole: Contains a methoxy group instead of a phenylbutyl group.
Uniqueness:
- The presence of the 5-(4-phenylbutyl) substituent in 2H-Pyrrole, 3,4-dihydro-5-(4-phenylbutyl)- imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propiedades
Número CAS |
118282-76-1 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
5-(4-phenylbutyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C14H19N/c1-2-7-13(8-3-1)9-4-5-10-14-11-6-12-15-14/h1-3,7-8H,4-6,9-12H2 |
Clave InChI |
RUPJZJJLPQNYCK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC1)CCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


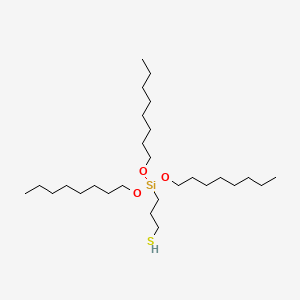
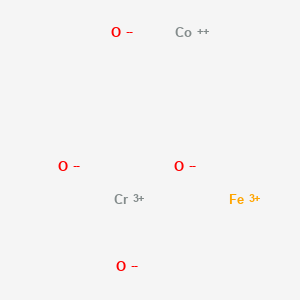
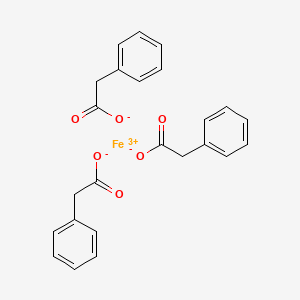

![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
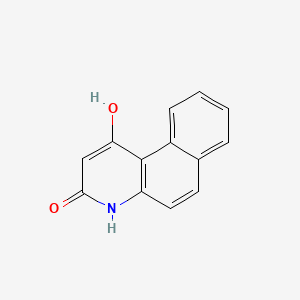
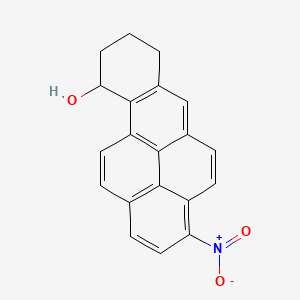
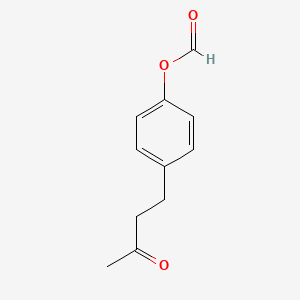
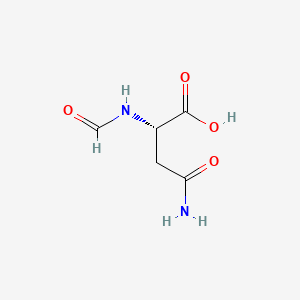

![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
